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molecular formula C13H18O4 B8449879 Hexyl 2,4-dihydroxybenzoate CAS No. 37622-50-7

Hexyl 2,4-dihydroxybenzoate

Cat. No. B8449879
M. Wt: 238.28 g/mol
InChI Key: BGLJRJXXSPROLH-UHFFFAOYSA-N
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Patent
US09149530B2

Procedure details

2,4-Dihydroxybenzoic acid (5 g) is added to 20 mL of n-hexanol. Concentrated sulfuric acid (5 mL) is added dropwise. The reaction mixture is heated at 60° C. for 6 days. Hexanol is removed under reduced pressure. The residue is recrystalized from methanol/water mixture. The crystals are collected, washed with cold methanol and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O>C(O)CCCCC>[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:9][CH2:10][CH2:2][CH2:3][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCCCC)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hexanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystalized from methanol/water mixture
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)OCCCCCC)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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